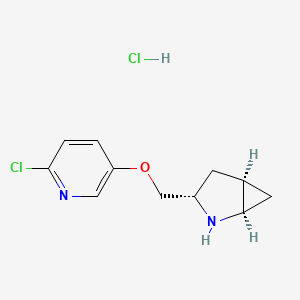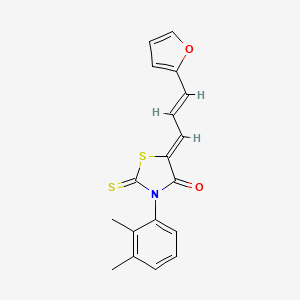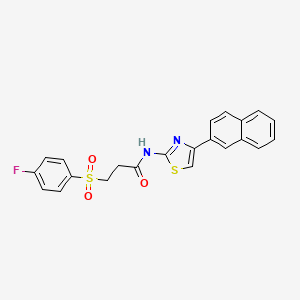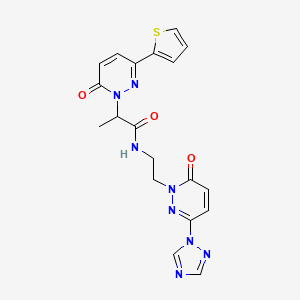
HE3QJ0Mmva
Vue d'ensemble
Description
HE3QJ0Mmva is a synthetic compound that has been extensively studied in scientific research. This compound is known for its potential applications in various fields, including medicine, agriculture, and environmental science. The purpose of
Applications De Recherche Scientifique
HE3QJ0Mmva has been studied extensively in scientific research, and its potential applications are numerous. One of the most promising applications of HE3QJ0Mmva is in the field of medicine. Studies have shown that HE3QJ0Mmva has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
In addition to its medical applications, HE3QJ0Mmva has also been studied for its potential use in agriculture. Studies have shown that HE3QJ0Mmva can improve plant growth and increase crop yields. This compound has also been studied for its potential use in environmental science, as it has been shown to have the ability to degrade certain pollutants.
Mécanisme D'action
The mechanism of action of HE3QJ0Mmva is not fully understood, but studies have shown that it works by inhibiting certain enzymes and signaling pathways. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
HE3QJ0Mmva has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit the growth of cancer cells, and improve plant growth. In addition, HE3QJ0Mmva has been shown to have antioxidant properties, which can help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
HE3QJ0Mmva has several advantages for lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research. In addition, HE3QJ0Mmva has been shown to have low toxicity, making it safe for use in lab experiments.
One of the limitations of HE3QJ0Mmva for lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or enzymes. In addition, the effects of HE3QJ0Mmva can vary depending on the concentration used, which can make it difficult to compare results between different studies.
Orientations Futures
There are several future directions for the study of HE3QJ0Mmva. One area of research is the development of new drugs based on the anti-inflammatory and anti-cancer properties of HE3QJ0Mmva. Another area of research is the use of HE3QJ0Mmva in agriculture to improve crop yields and reduce the use of pesticides.
In addition, future research could focus on the mechanism of action of HE3QJ0Mmva and the development of new methods to target specific pathways or enzymes. Finally, research could focus on the environmental applications of HE3QJ0Mmva, including its potential use in the degradation of pollutants.
Conclusion
HE3QJ0Mmva is a synthetic compound that has been extensively studied in scientific research. This compound has potential applications in medicine, agriculture, and environmental science. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory and anti-cancer properties, can improve plant growth, and can degrade certain pollutants. Future research could focus on the development of new drugs, the mechanism of action, and the environmental applications of HE3QJ0Mmva.
Méthodes De Synthèse
HE3QJ0Mmva is a synthetic compound that can be produced using various methods. One of the most common methods is the reaction between 4-methyl-2-pentanone and 4-methylbenzaldehyde in the presence of a catalyst. The reaction produces HE3QJ0Mmva as a white crystalline powder.
Propriétés
IUPAC Name |
(1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQKVIAFWXNFL-ANYFZDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HE3QJ0Mmva | |
CAS RN |
2414674-71-6 | |
| Record name | Ropanicant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414674716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROPANICANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE3QJ0MMVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2948659.png)
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948661.png)
![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2948667.png)

![Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2948670.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2948676.png)

